N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.37. The purity is usually 95%.
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Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility and spatial orientation for molecular interactions.
- Thiophenyl group : Imparts additional biological activity through its ability to interact with various targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activity. The following table summarizes key findings related to the anticancer effects of this compound and related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | TBD | EGFR inhibition, apoptosis induction |
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | EGFR inhibition, mitochondrial pathway modulation |
Doxorubicin (standard drug) | MCF7 | 4.56 | DNA intercalation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound shows potential in inhibiting EGFR signaling pathways, which are often overactive in various cancers.
- Induction of Apoptosis : Studies have demonstrated that it can trigger apoptotic pathways by influencing proteins such as Bax and Bcl-2, which are critical in regulating cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities with this compound:
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of thiourea derivatives containing benzo[d][1,3]dioxole moieties, compounds were tested against HepG2 and HCT116 cell lines. The results showed significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM for various derivatives. These findings suggest that structural modifications can enhance anticancer efficacy .
Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory properties of compounds with similar structures demonstrated their efficacy as cyclooxygenase (COX) inhibitors. The most active derivatives exhibited rapid onset of action and significant reductions in inflammatory markers such as IL-1β .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17(11-14-4-3-9-23-14)18-7-1-2-8-20-13-5-6-15-16(10-13)22-12-21-15/h3-6,9-10H,7-8,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZVZUAFRFLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.